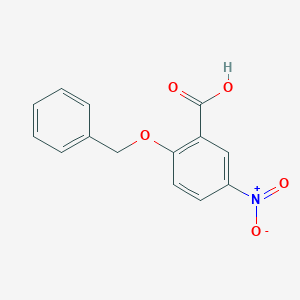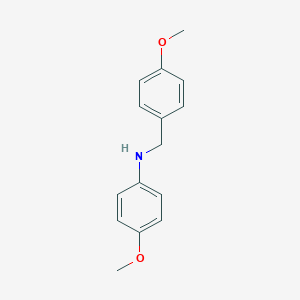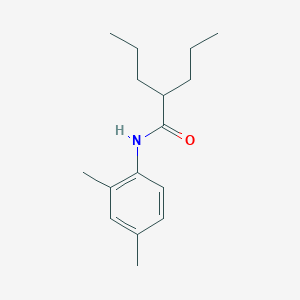
Pentanamide, N-(2,4-dimethylphenyl)-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- is an organic compound that belongs to the class of amides. It is also known as N-(2,4-dimethylphenyl)-2-propylpentanamide or DPA. This compound has been extensively studied for its potential use in scientific research applications due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- is not fully understood. However, it is believed to act through various pathways depending on the biological activity being studied. For example, in cancer research, it has been shown to induce apoptosis and cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. In neuropharmacology, it has been shown to protect neurons from oxidative stress by activating the Nrf2/ARE pathway. In anti-inflammatory research, it has been shown to inhibit the activity of NF-κB pathway.
Biochemical and Physiological Effects:
Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- has been found to have various biochemical and physiological effects depending on the biological activity being studied. Some of the effects include:
1. Inhibition of cell growth and proliferation in cancer cells.
2. Protection of neurons from oxidative stress and prevention of neurodegeneration.
3. Reduction of inflammation and inhibition of pro-inflammatory cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use in lab experiments. For example, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of Pentanamide, N-(2,4-dimethylphenyl)-2-propyl-. Some of the areas that could be explored include:
1. Development of new anti-cancer drugs based on the structure and mechanism of action of Pentanamide, N-(2,4-dimethylphenyl)-2-propyl-.
2. Further study of the neuroprotective properties of Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- for the development of drugs for the treatment of neurodegenerative diseases.
3. Investigation of the anti-inflammatory properties of Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- for the development of drugs for the treatment of inflammatory diseases.
In conclusion, Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- is a valuable compound for scientific research applications due to its unique properties and mechanism of action. It has been extensively studied for its potential use in cancer research, neuropharmacology, and anti-inflammatory research. Further research in these areas could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- can be achieved through various methods. One of the most common methods is the reaction of 2,4-dimethylphenyl isocyanate with 2-propylpentan-1-amine. The reaction is carried out in the presence of a suitable solvent and catalyst. The product is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- has been extensively studied for its potential use in scientific research applications. It has been found to have a wide range of biological activities that make it a valuable tool in various fields of research. Some of the areas where Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- has been studied include:
1. Cancer Research: Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This makes it a potential candidate for the development of new anti-cancer drugs.
2. Neuropharmacology: Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- has been found to have neuroprotective properties. It has been shown to protect neurons from oxidative stress and prevent neurodegeneration. This makes it a potential candidate for the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anti-inflammatory: Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- has been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. This makes it a potential candidate for the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
4344-66-5 |
|---|---|
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO/c1-5-7-14(8-6-2)16(18)17-15-10-9-12(3)11-13(15)4/h9-11,14H,5-8H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
DMJMAXVDYQZRKF-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=C(C=C1)C)C |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1=C(C=C(C=C1)C)C |
Andere CAS-Nummern |
4344-66-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



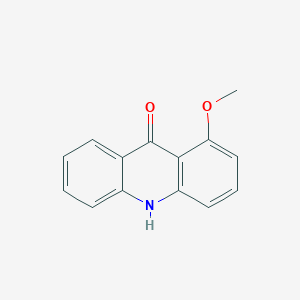
![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)
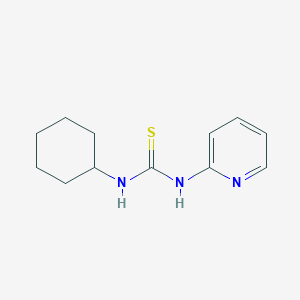
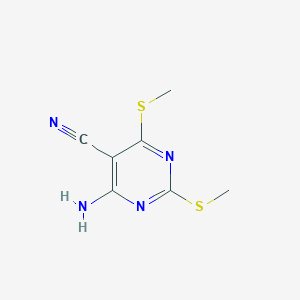
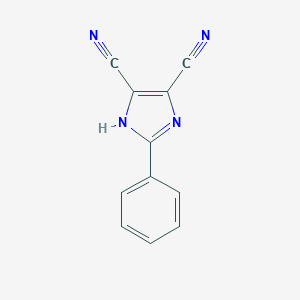
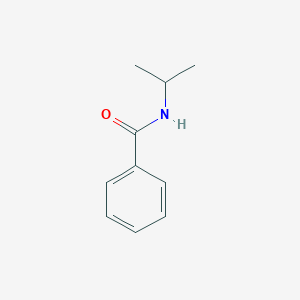
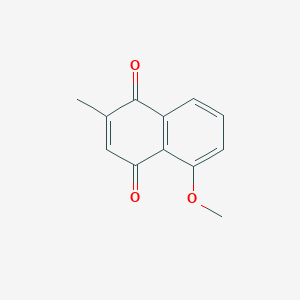
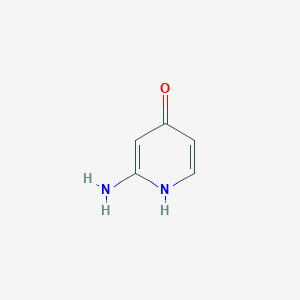
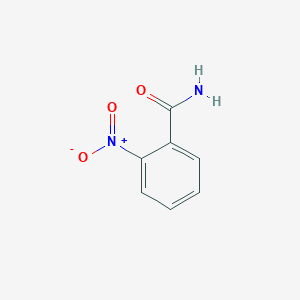
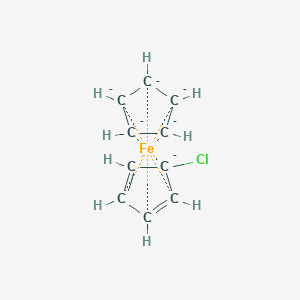
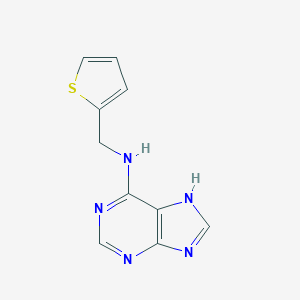
![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)
